molecular formula C13H2F10O B167739 Decafluorobenzhydrol CAS No. 1766-76-3

Decafluorobenzhydrol

Cat. No. B167739
CAS RN: 1766-76-3
M. Wt: 364.14 g/mol
InChI Key: WRLLBTKDSCJOBL-UHFFFAOYSA-N
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Description

Decafluorobenzhydrol, also known as Bis(pentafluorophenyl)methanol, is a chemical compound with the molecular formula C13H2F10O . It has a molecular weight of 364.14 . It is mainly used for research and development purposes .


Molecular Structure Analysis

The InChI code for Decafluorobenzhydrol is 1S/C13H2F10O/c14-3-1(4(15)8(19)11(22)7(3)18)13(24)2-5(16)9(20)12(23)10(21)6(2)17/h13,24H . This indicates the arrangement of atoms in the molecule and the bonds between them.


Physical And Chemical Properties Analysis

Decafluorobenzhydrol has a molecular weight of 364.14 . It is a solid at 20 degrees Celsius .

Scientific Research Applications

Anion-Binding Extractants in Chemistry
Decafluorobenzhydrol derivatives, such as beta-octafluoro-meso-octamethylcalix[4]pyrrole and beta-decafluoro-meso-decamethylcalix[5]pyrrole, have been identified as anion-binding extractants. These compounds can effectively extract cesium salts of smaller anions like bromide, chloride, and nitrate into nitrobenzene, overcoming the Hofmeister bias typically observed in such processes. This indicates a significant role in modifying the selectivity and efficiency of anion separation and extraction, crucial in fields like environmental chemistry and analytical methods (Levitskaia et al., 2003).

Solvation Studies through Raman Spectroscopy
The solvation of decafluorobenzophenone ketyl radical, closely related to decafluorobenzhydrol, has been studied using time-resolved Raman spectroscopy. These studies offer insights into the interactions between solvents and solutes at different temperatures, contributing to our understanding of solvation dynamics and molecular behavior in various chemical processes. Such understanding is particularly valuable in fields like photochemistry and the study of reaction mechanisms (Fujisawa et al., 2008).

Safety And Hazards

Decafluorobenzhydrol may cause skin irritation, serious eye irritation, and may cause respiratory irritation . In case of inhalation, it is advised to move the victim into fresh air and give artificial respiration if necessary . If it comes into contact with skin or eyes, it should be washed off with plenty of water . If ingested, the mouth should be rinsed with water and medical attention should be sought immediately .

properties

IUPAC Name

bis(2,3,4,5,6-pentafluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H2F10O/c14-3-1(4(15)8(19)11(22)7(3)18)13(24)2-5(16)9(20)12(23)10(21)6(2)17/h13,24H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRLLBTKDSCJOBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)C(C2=C(C(=C(C(=C2F)F)F)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H2F10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70938821
Record name Bis(pentafluorophenyl)methanol
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Molecular Weight

364.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Bis(pentafluorophenyl)methanol

CAS RN

1766-76-3
Record name Bis(pentafluorophenyl)methanol
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Record name Bis(pentafluorophenyl)methanol
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Record name 1766-76-3
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Record name Bis(pentafluorophenyl)methanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Decafluorobenzhydrol
Reactant of Route 2
Reactant of Route 2
Decafluorobenzhydrol
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Decafluorobenzhydrol
Reactant of Route 4
Reactant of Route 4
Decafluorobenzhydrol
Reactant of Route 5
Reactant of Route 5
Decafluorobenzhydrol
Reactant of Route 6
Decafluorobenzhydrol

Citations

For This Compound
36
Citations
T Fujisawa, T Ito, M Terazima… - The Journal of Physical …, 2008 - ACS Publications
… We studied the C C stretching modes of DFBP, decafluorobenzhydrol (DFBH), benzophenone (BP), and benzhydrol (BH), the C−O stretching mode of BH, and the C O stretching modes …
Number of citations: 6 pubs.acs.org
AS Lapik, LN Zimina… - 1969 - apps.dtic.mil
… 1700, benzophenone 1250, decafluorobenzophenone 960, decafluorobenzhydrol 1350, pentafluorobenzhydrol 1750, ester of decafluorobenzhydrol and HNO subscript 3 1750, …
Number of citations: 2 apps.dtic.mil
SA Sojka - The Journal of Organic Chemistry, 1975 - ACS Publications
… A mixture of decafluorobenzophenone and decafluorobenzhydrol in n-hexane was also … This compound was identified as decafluorobenzhydrol (6) by mixture melting point and by …
Number of citations: 47 pubs.acs.org
WS Broecker, JR Ledwell, R Bopp - 1987 - ntrs.nasa.gov
… One of the compounds which was tried as an alternative was decafluorobenzhydrol (DFBH). … Since decafluorobenzhydrol is not very soluble in water, the compound is dissolved in …
Number of citations: 0 ntrs.nasa.gov
N Filipescu, JP Pinion, FL Minn - Journal of the Chemical Society D …, 1970 - pubs.rsc.org
The clean photoreduction in propan-2-ol of decafluorobenzophenone to decafluorobenzhydrol and the ease of glc determination of the extent of conversion suggest this system as a …
Number of citations: 13 pubs.rsc.org
JE Redman, MJ Shaw, AI Mallet, AL Santos… - Tuberculosis, 2009 - Elsevier
… To obtain a co-marker which eluted just before the mycocerosate peaks, a range of long-chain (C 6 , C 8 , C 12 , C 16 and C 18 ) esters of decafluorobenzhydrol were prepared by …
Number of citations: 68 www.sciencedirect.com
R Filler, HH Kang - The Journal of Organic Chemistry, 1975 - ACS Publications
… A mixture of decafluorobenzophenone and decafluorobenzhydrol in n-hexane was also … This compound was identified as decafluorobenzhydrol (6) by mixture melting point and by …
Number of citations: 3 pubs.acs.org
J Dedinas, TH Regan - The Journal of Physical Chemistry, 1972 - ACS Publications
… The sole photochemical study reported by Filipescu, Pinion, and Minn3 indicates that decafluorobenzophenone in 2-propanol is converted to decafluorobenzhydrol with a quantum …
Number of citations: 15 pubs.acs.org
NN Vorozhtsov-ml, VA Barkhash, LM Bova - … of the Academy of Sciences of …, 1966 - Springer
… to benzil [6] ) we isolated the glycol diacetate (VI); this same product was also obtained when (III) was reduced with iodine and phosphorus in glacial acetic acid (decafluorobenzhydrol …
Number of citations: 3 link.springer.com
PJ Hill, TJ Herrington, NH Rees, AJP White… - Dalton …, 2015 - pubs.rsc.org
… In air a 250 mL RBF fitted with a condenser was charged with decafluorobenzhydrol (4.83 g, 13.3 mmol) and PCl 5 (2.76 g, 13.3 mmol). CCl 4 (50 mL) was added and the solution was …
Number of citations: 4 pubs.rsc.org

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